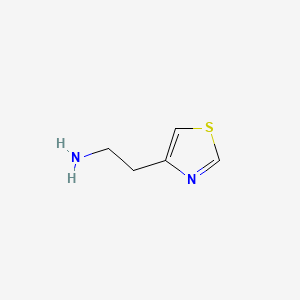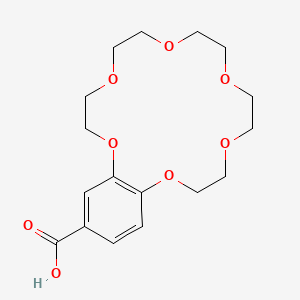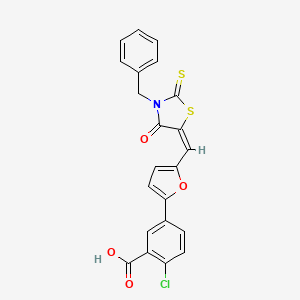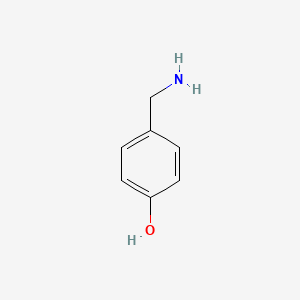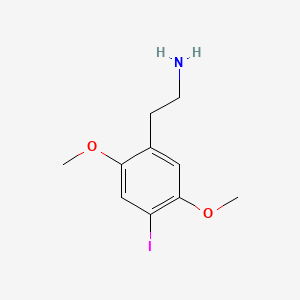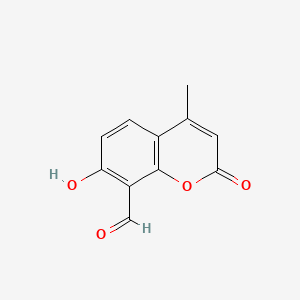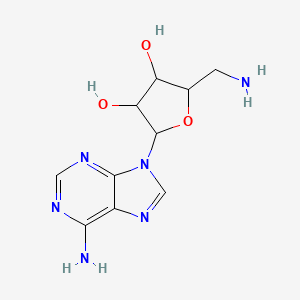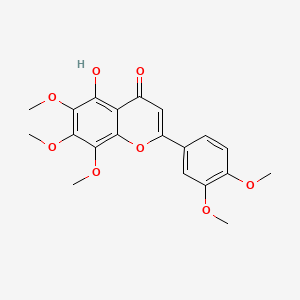![molecular formula C14H19N3O3S B1666403 N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A61603 is a highly selective and potent agonist for the alpha-1A adrenergic receptor. This compound is known for its ability to increase the frequency of spontaneous calcium transients in rat ventricular myocytes in vitro. It has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A61603 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide.
Functional group introduction: The core structure is then modified to introduce the necessary functional groups, including the methanesulfonamide group.
Industrial Production Methods: Industrial production of A61603 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: A61603 primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
A61603 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the alpha-1A adrenergic receptor and its role in various chemical pathways.
Biology: Employed in research to understand the physiological and pathological roles of alpha-1A adrenergic receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, including heart failure and hypertension.
Industry: Utilized in the development of new drugs targeting the alpha-1A adrenergic receptor .
Mechanism of Action
A61603 exerts its effects by selectively binding to and activating the alpha-1A adrenergic receptor. This receptor is a G-protein coupled receptor that, upon activation, stimulates the phospholipase C pathway. This leads to the production of inositol trisphosphate and diacylglycerol, which in turn increase intracellular calcium levels and activate protein kinase C. These molecular events result in various physiological responses, including increased cardiac contractility and vascular smooth muscle contraction .
Comparison with Similar Compounds
Phenylephrine: A non-selective alpha-adrenergic agonist.
Norepinephrine: An endogenous neurotransmitter with alpha-adrenergic activity.
Methoxamine: Another alpha-adrenergic agonist with less selectivity for alpha-1A receptors.
Comparison: A61603 is unique in its high selectivity and potency for the alpha-1A adrenergic receptor, making it a valuable tool for research and potential therapeutic applications. Unlike phenylephrine and norepinephrine, which have broader activity across multiple adrenergic receptors, A61603 specifically targets the alpha-1A subtype, reducing the likelihood of off-target effects .
Properties
Molecular Formula |
C14H19N3O3S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide |
InChI |
InChI=1S/C14H19N3O3S/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
OQFCXJDXHCDLHX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 61603 A-61603 N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



